5,7-Dihydroxyisoflavone
Overview
Description
5,7-Dihydroxyisoflavone, also known as Daidzeol, is a compound with the molecular formula C15H10O4 . It is a type of isoflavone, a class of naturally occurring organic compounds and phytoestrogens .
Synthesis Analysis
The synthesis of this compound involves a multi-step process. One method involves a 6-step synthetic protocol including benzylization, acyl chloride forming reaction, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a 4H-1-benzopyran-4-one group . The average mass of the molecule is 254.238 Da and the monoisotopic mass is 254.057907 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, isoflavones in general are known to undergo various reactions. For instance, they can chelate with metals .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 491.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 68.0±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 176.1±3.0 cm3 .Scientific Research Applications
Potential in Genetic Disease Treatment
Genistein, a natural isoflavone similar to 5,7-dihydroxyisoflavone, exhibits a range of biological activities, including phytoestrogenic and antioxidative effects. Research has highlighted its potential as a treatment for genetic diseases like cystic fibrosis (CF) and mucopolysaccharidosis (MPS). In vitro studies, animal model tests, and pilot clinical trials suggest this compound could significantly benefit patients with severe inherited disorders, including those affecting the central nervous system (Węgrzyn et al., 2010).
Interaction with Human Intestinal Bacteria
A study on the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria showed that certain bacteria can metabolize various PMFs to demethylated flavones like 5,7-dihydroxyflavone. This research provides insights into flavonoid metabolism in the human intestine and could lead to novel bioactive compounds (Kim, Kim, & Han, 2014).
Anticancer and Differentiation-Inducing Properties
Research indicates that isoflavones, closely related to this compound, have anticancer, proliferation, differentiation, and chemopreventive effects. The structural properties of these compounds, including the 4'-hydroxyl group, are essential for differentiation induction, while trihydroxyl derivatives are effective growth inhibitors (Jing & Waxman, 1995).
Potential for Treating Body and Brain Disorders
Flavonoids like 7,8-Dihydroxyflavone, which share structural similarities with this compound, have shown promise in treating a variety of brain and body pathologies. Preclinical studies suggest their potential use as therapy or adjuvant treatment for various diseases affecting brain and body functioning (Emili et al., 2020).
Anti-Angiogenic Effects in Cancer and Inflammatory Diseases
Isoflavones isolated from fermented soyabean (tempeh) have been found to inhibit angiogenesis, which is crucial for treating cancer and inflammatory diseases. This research demonstrates the potential therapeutic applications of these compounds in medical treatments (Kiriakidis et al., 2005).
Implications for Pharmaceutical and Industrial Chemicals
The development of microbial and enzymatic platforms for producing pharmaceuticals and other industrial chemicals has focused on flavonoid and isoflavonoid oxidation. Research into enzymes with substrate specificity for regiospecific multiple hydroxylation of compounds like this compound could enhance the production of active antioxidants with significant health-related quality (Roh, 2013).
Future Directions
Mechanism of Action
Target of Action
5,7-Dihydroxyisoflavone, a type of isoflavone, is known to be a potent inducer of cytosolic Ca2+ release . This suggests that its primary targets could be the calcium channels in the cell membrane. The compound’s interaction with these channels can lead to changes in intracellular calcium levels, which play a crucial role in various cellular processes.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, leading to changes in intracellular calcium levels . This can affect various cellular processes, including cell signaling, muscle contraction, and neurotransmitter release. Additionally, this compound has been shown to have effects on protein gene expression .
Biochemical Pathways
Isoflavones, including this compound, are synthesized by plants through the phenylpropanoid biosynthetic pathway . They are involved in the plant defense reaction against pathogens . In humans, after ingestion, isoflavones are metabolized by enterocytes, liver cells, and intestinal microorganisms . They can exert various health benefits including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .
Pharmacokinetics
The pharmacokinetics of isoflavones, including this compound, involve their absorption, distribution, metabolism, and excretion (ADME). After ingestion, isoflavones are deglycosylated, demethylated, oxidized (or reduced), glucuronidated, or sulfated by enterocytes, liver cells, and intestinal microorganisms . The health effects of food-derived isoflavones are dependent on the food matrices and also on the ability of intestinal microflora to produce equol .
Result of Action
The molecular and cellular effects of this compound’s action include changes in intracellular calcium levels and effects on protein gene expression . These changes can affect various cellular processes and exert various health benefits, including anticarcinogenic, antiosteoporotic, antibacterial, cardioprotective, anti-inflammatory, antidiabetic, or antioxidant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the health benefits of food-derived isoflavones are dependent on the food matrices . Additionally, the ability of intestinal microflora to metabolize isoflavones can vary among individuals, affecting the health benefits of these compounds .
Biochemical Analysis
Biochemical Properties
For instance, they can act on several signaling pathways in the endothelium, where they potentiate the release of important vasorelaxant mediators .
Cellular Effects
Isoflavones are known to have various effects on different types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5,7-Dihydroxyisoflavone is not fully understood. Isoflavones are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isoflavones can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of isoflavones can vary with different dosages in animal models .
Metabolic Pathways
It is known that isoflavones are synthesized by the phenylpropanoid biosynthetic pathway in plants .
Transport and Distribution
It is known that isoflavones can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that isoflavones can be localized in various subcellular compartments .
Properties
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJGZPJJTHBVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418801 | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4044-00-2 | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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